molecular formula C16H14FN3O2S B2969948 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897480-15-8

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2969948
CAS No.: 897480-15-8
M. Wt: 331.37
InChI Key: GQEOAZRKFATJQW-UHFFFAOYSA-N
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Description

4-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a novel chemical entity designed for advanced pharmaceutical and biological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse biological activities . The molecular structure integrates a fluorinated benzothiazole ring linked to a piperazine moiety that is further functionalized with a furan-2-carbonyl group. This specific substitution pattern is strategically significant, as the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the furanoyl-piperazine side chain may contribute to target binding affinity and selectivity. Benzothiazole derivatives analogous to this compound have demonstrated substantial research potential as anti-infective agents, particularly in the search for new therapeutics against challenging diseases like tuberculosis . These compounds are frequently investigated for their inhibitory effects on microbial targets, such as the essential Mycobacterium tuberculosis enzyme DprE1 . The presence of the benzothiazole nucleus makes this compound a valuable template for constructing libraries for high-throughput screening against a range of biological targets in oncology, neurology, and infectious disease research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEOAZRKFATJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core One common method is the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative

The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group. The final step involves the coupling of the furan-2-carbonyl group to the piperazine ring, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole core can participate in hydrogen bonding and π-π interactions, respectively, enhancing the compound’s binding affinity to its targets. The piperazine ring provides additional sites for interaction, potentially modulating the compound’s activity.

Comparison with Similar Compounds

a) 6-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

  • Structural difference : Fluorine at the 6-position instead of 4-position.
  • Impact : Positional isomerism may alter electronic distribution and steric interactions. The 4-fluoro derivative’s electron-withdrawing effect near the thiazole sulfur could enhance reactivity compared to the 6-fluoro isomer .
  • Data: Property 4-Fluoro Derivative 6-Fluoro Derivative Molecular Formula C₁₆H₁₄FN₃O₂S C₁₆H₁₄FN₃O₂S Molecular Weight 331.36 g/mol 331.36 g/mol CAS Number Not provided 897472-41-2 SMILES Fc1ccc2c(c1)sc(n2)N1CCN(CC1)C(=O)c1ccco1 Similar with fluorine position shift

b) 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Derivatives with Acetamide Linkers

  • Example : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) .
  • Structural difference : Acetamide linker replaces the direct benzothiazole-piperazine bond.
  • Data : BZ-I exhibits a molecular ion peak at m/z 371 (M+H)⁺ and C=O IR stretching at 1606 cm⁻¹ .

Analogues with Varied Piperazine Substituents

a) 6-[4-(Furan-2-carbonyl)piperazin-1-yl]-2,3,5-trimethylpyrimidin-4(3H)-one (Compound 51)

  • Structural difference: Pyrimidinone core replaces benzothiazole.

b) 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one (Compound 52)

  • Structural difference: Pyrazinone core with a single methyl group.
  • Impact : Reduced aromaticity compared to benzothiazole, possibly diminishing intercalation efficiency but improving solubility .

Antimicrobial Benzothiazole-Piperazine Derivatives

evaluates aminoacetylenic benzothiazole derivatives (e.g., BZ5, BZ7) with cyclic amine substituents. Key findings:

  • BZ5 (azepan-1-yl substituent): MIC = 15.62 µg/mL against S. aureus and C. albicans.
  • BZ7 (2,6-dimethylpiperidinyl): MIC = 31.25 µg/mL against P. aeruginosa.
  • Comparison : The 4-fluoro derivative’s furan-2-carbonyl-piperazine group may offer broader-spectrum activity due to enhanced hydrogen bonding, though direct antimicrobial data for this compound are unavailable in the evidence .

Halogen-Substituted Analogues

a) 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural difference : Bromophenyl and fluorophenyl substituents on a pyrazolylthiazole core.
  • Impact : Halogens enhance lipophilicity and van der Waals interactions, but the rigid pyrazole-thiazole system may limit conformational flexibility compared to the benzothiazole-piperazine scaffold .

b) 2-[2-Fluorophenyl]-1,3-oxazole-4-carbonitrile Derivatives

  • Example : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile.
  • Structural difference : Oxazole replaces benzothiazole, with dual fluorophenyl groups.
  • Impact : Oxazole’s reduced aromaticity and the electron-deficient nitrile group may alter target selectivity .

Biological Activity

4-Fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves several key steps:

  • Formation of the Piperazine Intermediate : Ethylenediamine is reacted with diethylene glycol in the presence of a catalyst to form the piperazine ring.
  • Introduction of the Furan-2-carbonyl Group : The piperazine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions.
  • Formation of the Benzothiazole Core : Finally, the intermediate undergoes cyclization to form the benzothiazole structure, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole primarily revolves around its interaction with specific molecular targets. The compound exhibits:

  • Enzyme Inhibition : It can inhibit various enzymes, which is crucial for its pharmacological effects. The furan-2-carbonyl and piperazine moieties enhance binding affinity to target enzymes .
  • Receptor Binding : The compound has shown potential in binding to receptors involved in several physiological processes, suggesting its use in drug design targeting specific diseases .

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated significant anticancer properties. For instance:

  • Cytotoxicity Studies : Analogues of benzothiazole derivatives have been tested against various cancer cell lines (e.g., A-431 and HT29), showing IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
Compound 13A-431<10Bcl-2 inhibition
Compound 22HT29<15Phenyl ring interaction

This table summarizes key findings from cytotoxicity studies.

Study on Anticonvulsant Properties

A study explored the anticonvulsant activity of thiazole-bearing compounds, revealing that modifications similar to those found in 4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole could enhance protective effects against seizures .

Antimicrobial Activity

Another investigation assessed the antimicrobial potential of thiazole derivatives. Compounds similar to our target exhibited significant activity against Staphylococcus epidermidis and other bacterial strains, suggesting that structural features contribute to their efficacy .

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